8-((2-ethoxyethyl)thio)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione 8-((2-ethoxyethyl)thio)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione
Brand Name: Vulcanchem
CAS No.: 442864-95-1
VCID: VC4941358
InChI: InChI=1S/C15H24N4O3S/c1-5-22-8-9-23-15-16-12-11(19(15)7-6-10(2)3)13(20)17-14(21)18(12)4/h10H,5-9H2,1-4H3,(H,17,20,21)
SMILES: CCOCCSC1=NC2=C(N1CCC(C)C)C(=O)NC(=O)N2C
Molecular Formula: C15H24N4O3S
Molecular Weight: 340.44

8-((2-ethoxyethyl)thio)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione

CAS No.: 442864-95-1

Cat. No.: VC4941358

Molecular Formula: C15H24N4O3S

Molecular Weight: 340.44

* For research use only. Not for human or veterinary use.

8-((2-ethoxyethyl)thio)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione - 442864-95-1

Specification

CAS No. 442864-95-1
Molecular Formula C15H24N4O3S
Molecular Weight 340.44
IUPAC Name 8-(2-ethoxyethylsulfanyl)-3-methyl-7-(3-methylbutyl)purine-2,6-dione
Standard InChI InChI=1S/C15H24N4O3S/c1-5-22-8-9-23-15-16-12-11(19(15)7-6-10(2)3)13(20)17-14(21)18(12)4/h10H,5-9H2,1-4H3,(H,17,20,21)
Standard InChI Key ZGUHDIQCXALWPV-UHFFFAOYSA-N
SMILES CCOCCSC1=NC2=C(N1CCC(C)C)C(=O)NC(=O)N2C

Introduction

8-((2-ethoxyethyl)thio)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound belonging to the purine derivatives class. It is recognized for its potential therapeutic applications, particularly in antiviral and anti-inflammatory contexts, due to its role in biochemistry related to nucleic acid structure and function.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the purine core followed by functionalization with the ethoxyethyl thio group.

Therapeutic Applications

This compound is of interest in pharmacological studies due to its potential to inhibit specific enzymes related to nucleotide metabolism or interfere with viral replication processes, thereby exerting therapeutic effects.

Interaction with Biological Targets

The mechanism of action primarily involves interaction with biological targets such as enzymes or receptors involved in cellular signaling pathways.

Analytical Techniques

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to analyze the properties of this compound.

Research Findings

Research indicates that compounds of this class may exhibit significant biological activity, making them subjects of interest in medicinal chemistry. The specific biological activities and potential therapeutic applications are areas of ongoing research.

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